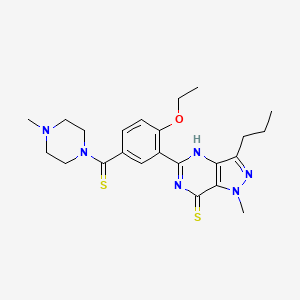
Dithiodesmethylcarbodenafil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dithiodesmethylcarbodenafil is a chemical compound with the molecular formula C23H30N6OS2 and a molecular weight of 470.654 . It is achiral, meaning it does not exhibit optical activity . The systematic name for this compound is 5-(2-ethoxy-5-((4-methyl-1-piperazinyl)thioxomethyl)phenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo(4,3-d)pyrimidine-7-thione .
Molecular Structure Analysis
The molecular structure of Dithiodesmethylcarbodenafil consists of various functional groups including a pyrazolopyrimidine core, a phenyl group, a thioxomethyl group, and a piperazine ring . The compound is achiral, meaning it does not have a plane of symmetry .Physical And Chemical Properties Analysis
The physical and chemical properties of Dithiodesmethylcarbodenafil include its molecular weight (470.654), molecular formula (C23H30N6OS2), and its lack of optical activity . Other properties such as melting point, solubility, and stability could not be found in the available resources .Aplicaciones Científicas De Investigación
1. Adulterant in Health Foods and Beverages Dithiodesmethylcarbodenafil has been found as an adulterant in an instant coffee premix . The lucrative market for herbal-based male sexual performance products has led to their rampant adulteration, particularly with phosphodiesterase 5 (PDE5) inhibitors . This compound was detected, isolated, and identified from an instant coffee premix sample using rapid qualitative assay and comprehensive analytical analysis .
PDE5 Inhibitor
Dithiodesmethylcarbodenafil is a phosphodiesterase 5 (PDE5) inhibitor . PDE5 inhibitors are a class of drugs that are used in the treatment of erectile dysfunction. They work by blocking the degradative action of cGMP-specific phosphodiesterase type 5 on cyclic GMP in the smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis.
Structural Isomer Research
This compound has been used in research to understand more about structural isomers . Structural isomers are molecules with the same molecular formula but different structural arrangements. The study of such isomers, including Dithiodesmethylcarbodenafil, can provide valuable insights into chemical structures and reactions.
Forensic Sciences
The detection and identification of Dithiodesmethylcarbodenafil in adulterated products can be crucial in forensic sciences . The established strategies for detecting this compound can be applicable for routine casework, particularly in a forensic drug testing laboratory .
Food Safety and Regulation
The presence of Dithiodesmethylcarbodenafil in food products like instant coffee premixes highlights the need for improved food safety regulations and checks . Its detection can help regulatory bodies to ensure the safety and integrity of food products.
Synthetic Biology
While not directly linked to Dithiodesmethylcarbodenafil, the field of synthetic biology could potentially benefit from the study of this compound . Synthetic biology aims to design or assemble existing bioparts or bio-components for useful bioproperties . The study of Dithiodesmethylcarbodenafil could contribute to the development of new biological parts, systems, or even individuals based on existing knowledge.
Mecanismo De Acción
Target of Action
Dithiodesmethylcarbodenafil is a structural analogue of sildenafil . The primary target of this compound is likely to be phosphodiesterase 5 (PDE5), a key enzyme involved in the regulation of blood flow in tissues . PDE5 inhibitors, like sildenafil, are commonly used in the treatment of erectile dysfunction and pulmonary arterial hypertension .
Mode of Action
As a PDE5 inhibitor, Dithiodesmethylcarbodenafil likely works by blocking the enzymatic action of PDE5, which breaks down cyclic guanosine monophosphate (cGMP). cGMP is a substance that relaxes smooth muscles and widens blood vessels. The inhibition of PDE5 thus results in increased levels of cGMP, leading to smooth muscle relaxation and enhanced blood flow .
Biochemical Pathways
The biochemical pathway primarily affected by Dithiodesmethylcarbodenafil is the nitric oxide-cGMP pathway. In this pathway, nitric oxide is produced as a neurotransmitter and it stimulates the production of cGMP. The cGMP then acts to relax smooth muscle tissue. By inhibiting PDE5, Dithiodesmethylcarbodenafil prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .
Pharmacokinetics
Sildenafil is rapidly absorbed, widely distributed in the body, metabolized by the liver, and excreted in the feces and urine . The bioavailability of Dithiodesmethylcarbodenafil could be influenced by factors such as formulation, dose, and individual patient characteristics.
Result of Action
The result of Dithiodesmethylcarbodenafil’s action would be the relaxation of smooth muscle tissue and vasodilation, leading to increased blood flow. This can help in conditions like erectile dysfunction, where improved blood flow to certain tissues is desired .
Action Environment
The action of Dithiodesmethylcarbodenafil can be influenced by various environmental factors. For instance, the presence of food in the stomach can impact the absorption of orally administered drugs. Additionally, factors such as pH can influence the ionization state of the drug, which can affect its absorption and distribution. The action of Dithiodesmethylcarbodenafil could also be influenced by the concurrent use of other medications .
Propiedades
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazine-1-carbothioyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6OS2/c1-5-7-17-19-20(28(4)26-17)22(31)25-21(24-19)16-14-15(8-9-18(16)30-6-2)23(32)29-12-10-27(3)11-13-29/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBHSRKRWPQIHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=S)N4CCN(CC4)C)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dithiodesmethylcarbodenafil | |
CAS RN |
1333233-46-7 |
Source


|
| Record name | Dithiodesmethylcarbodenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333233467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DITHIODESMETHYLCARBODENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59C89P1O6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

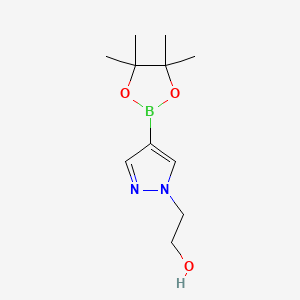
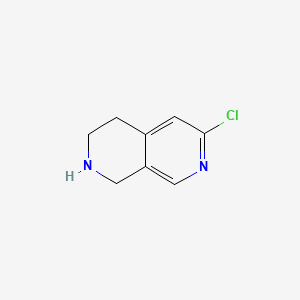

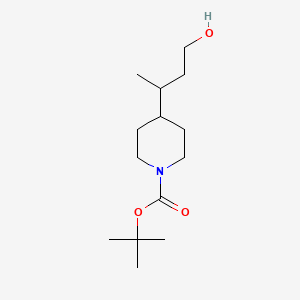
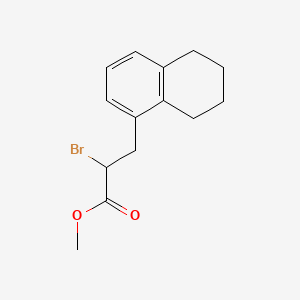
![Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate](/img/structure/B568974.png)
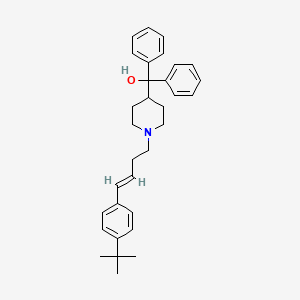
![[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate](/img/structure/B568982.png)





![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)